molecular formula C22H17FN4O3S B2504284 3-(2-fluorobenzyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396867-23-4

3-(2-fluorobenzyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2504284
CAS RN: 1396867-23-4
M. Wt: 436.46
InChI Key: BUMGLAZFHWFKBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of various substituted uracil with other chemical groups. For instance, paper describes the synthesis of new pyrimidine derivatives by condensing uracil and its substituted derivatives with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid. Although the specific synthesis of the compound is not detailed, similar synthetic routes may be employed, involving the condensation of a fluorobenzyl component with a substituted phenyl group and a pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The exact stereostructure of such compounds can be confirmed through techniques like X-ray crystal structure analysis, as seen in paper . The presence of fluorine atoms and other substituents on the pyrimidine ring can significantly affect the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a carboxamide group, as in the compound of interest, suggests potential for further reactions, such as amidation or hydrolysis. The fluorobenzyl moiety could also undergo electrophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are typically characterized using techniques like IR, NMR spectroscopy, MS spectrometry, and elemental analysis, as mentioned in paper . The presence of fluorine atoms can alter these properties, potentially enhancing the compound's biological activity or pharmacokinetic profile.

Scientific Research Applications

Structural Analysis and Synthetic Methodologies

19F-Nuclear Magnetic Resonance (NMR) Spectroscopy in Drug Discovery
19F-NMR has been employed to support the selection of candidates for further development in drug discovery programs. This technique provided data on the metabolic fate and excretion balance of compounds, enabling the identification of major metabolites in biological systems. The use of 19F-NMR in this context underscores its importance in understanding the behavior of fluorine-containing compounds within biological systems (Monteagudo et al., 2007).

Biginelli Reaction for Pyrimidine Derivatives Synthesis
The Biginelli reaction, facilitated by sodium hydrogen sulfate as a catalyst, has been applied to synthesize N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This method highlights an efficient and nontoxic approach to generating compounds with potential pharmacological activities, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Gein et al., 2018).

Biological Activity Studies

Antimicrobial and Anticancer Evaluation
Synthetic strategies have been developed to create compounds combining pyrimidine and thiazolidinone, which were evaluated for their antimicrobial and anticancer activities. Such studies are crucial for identifying new therapeutic agents against various bacterial, fungal, and cancer cell lines, underscoring the biomedical importance of these chemical scaffolds (Verma & Verma, 2022).

Antitumor Screening of Pyrimidin-2-thione Derivatives
New derivatives of 3-phenylthiazolo[4,5-d]pyrimidin-2-thiones have been synthesized and selected for antitumor screening. The study demonstrates the potential of these compounds as antitumor agents, contributing to the ongoing search for more effective cancer treatments (Becan & Wagner, 2008).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-13-25-19(12-31-13)14-6-4-7-16(9-14)26-20(28)17-10-24-22(30)27(21(17)29)11-15-5-2-3-8-18(15)23/h2-10,12H,11H2,1H3,(H,24,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMGLAZFHWFKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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